4-bromo-3-cyclopropyl-1H-pyrazol-5-ol
Description
4-Bromo-3-cyclopropyl-1H-pyrazol-5-ol (CAS: 1808396-27-1) is a brominated pyrazole derivative with a hydroxyl group at position 5 and a cyclopropyl substituent at position 3. Pyrazoles are heterocyclic aromatic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-5(3-1-2-3)8-9-6(4)10/h3H,1-2H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOSDCMKVDIIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclopropyl-1H-pyrazol-5-ol with bromine in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrazole ring followed by selective bromination and cyclopropylation. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and fused heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of agrochemicals and other biologically active molecules
Mechanism of Action
The mechanism of action of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Bromine as a Leaving Group : The bromine atom in This compound facilitates nucleophilic substitution (e.g., Suzuki coupling), similar to other bromopyrazoles . However, the hydroxyl group at position 5 may compete in reactions requiring anhydrous conditions.
- Electron-Withdrawing Effects: The trifluoromethyl group in 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid enhances acidity (pKa ~3–4) compared to the hydroxyl group (pKa ~10) in the target compound, enabling distinct reactivity in acidic environments .
- The phenyl group in 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine adds steric bulk and π-π stacking capability, favoring interactions in biological systems .
Solubility and Physicochemical Properties
- Hydrophilicity : The hydroxyl group in This compound improves aqueous solubility compared to the lipophilic phenyl and trifluoromethyl substituents in analogs .
- Ionization Potential: The sulfonamide group in 4-(4-bromo-3-(4-bromophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide enhances hydrogen-bonding capacity, making it suitable for protein-targeted applications .
Biological Activity
4-Bromo-3-cyclopropyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its notable biological activities, including potential as an enzyme inhibitor and receptor modulator. Its unique structural features—a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a hydroxyl group at the 5-position—contribute to its distinct chemical properties and biological functions.
The molecular formula of this compound is CHBrNO. The presence of the bromine and cyclopropyl groups enhances its reactivity, making it a valuable candidate for further chemical modifications.
Enzyme Inhibition
Research indicates that derivatives of pyrazoles, including this compound, can interact with serine/threonine kinases involved in cell cycle control and meiosis. Notably, some studies have reported that pyrazole derivatives can inhibit liver alcohol dehydrogenase, highlighting their pharmacological relevance in metabolic processes.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. In particular, compounds similar to this compound have shown inhibitory activity against key targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These interactions are crucial for developing new anticancer agents .
Anti-inflammatory and Antimicrobial Effects
Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and antimicrobial activities. For instance, compounds derived from pyrazoles have been effective against various bacterial strains and have shown promise in treating inflammatory conditions .
Study on Anticancer Activity
A recent study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole compounds exhibited potent cytotoxicity and could enhance the effectiveness of conventional chemotherapy agents like doxorubicin through synergistic effects .
Antifungal Activity
Another study focused on the antifungal properties of synthesized pyrazole carboxamides. Some derivatives demonstrated notable activity against fungal strains, suggesting potential applications in antifungal drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The following table summarizes some related compounds and their characteristics:
| Compound Name | CAS Number | Description |
|---|---|---|
| 4-bromo-1H-pyrazole | 1151802-23-1 | Similar structure but lacks the cyclopropyl group. |
| 3-cyclopropyl-1H-pyrazol-5-ol | 1257637-80-1 | Similar but without the bromine atom. |
| 4-bromo-3-methyl-1H-pyrazol-5-ol | 1006470-56-9 | Similar but has a methyl group instead of a cyclopropyl group. |
| 4-bromo-(2-hydroxyethyl)pyrazole | 214614-81-0 | Contains a hydroxyethyl group instead of cyclopropyl. |
The unique combination of bromine and cyclopropyl groups in this compound enhances its potential for specific interactions within biological systems compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
